2,6-Dichloro-4-formylphenylboronic acid

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Traditional boronic acids often fail in sterically demanding Suzuki couplings. This building block solves that: • Ortho,ortho'-dichloro motif ensures controlled transmetalation, avoiding homocoupling. • Para-formyl boosts Lewis acidity vs. non-carbonyl analogs, enabling selective bond formation. • LogP 2.35 delivers optimal lipophilicity for CNS-penetrant fragments. • ≥97% commercial purity supports automated library synthesis.

Molecular Formula C7H5BCl2O3
Molecular Weight 218.83 g/mol
CAS No. 1451392-98-5
Cat. No. B1426183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-formylphenylboronic acid
CAS1451392-98-5
Molecular FormulaC7H5BCl2O3
Molecular Weight218.83 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1Cl)C=O)Cl)(O)O
InChIInChI=1S/C7H5BCl2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-3,12-13H
InChIKeyJIIZYKDHZYFDOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-4-formylphenylboronic Acid: Technical Overview


2,6-Dichloro-4-formylphenylboronic acid (CAS 1451392-98-5) is a specialized arylboronic acid building block with the molecular formula C₇H₅BCl₂O₃ and a molecular weight of 218.83 g/mol . It features a unique substitution pattern combining an ortho,ortho'-dichloro motif with a para-formyl group on the phenyl ring, which dictates its specific electronic and steric properties . This compound is primarily utilized as an intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl architectures in medicinal chemistry and materials science .

Workflow Suzuki-Miyaura cross-coupling building block for biaryl construction
Steric control Ortho,ortho'-dichloro pattern enables sterically demanding couplings
Electronic modulation Para-formyl group provides electron-withdrawing handle for reactivity tuning
Purity context Commercial high-purity specification supports library synthesis and scale-up

2,6-Dichloro-4-formylphenylboronic Acid: Substitution Limitations


Generic substitution with simpler arylboronic acids like 4-formylphenylboronic acid or 2,6-dichlorophenylboronic acid is often not viable for precision synthesis. The target compound's ortho,ortho'-dichloro substitution pattern creates significant steric hindrance around the boron atom, which can drastically alter transmetalation rates in Suzuki-Miyaura couplings compared to unsubstituted or mono-substituted analogs . Furthermore, the para-formyl group imparts a strong electron-withdrawing effect, increasing the boronic acid's Lewis acidity relative to 2,6-dichlorophenylboronic acid [1]. This dual electronic and steric modulation requires a building block with this exact substitution pattern to achieve the desired reactivity and regioselectivity in complex molecule assembly, precluding the use of readily available, less functionalized alternatives.

Target 2,6-Dichloro-4-formylphenylboronic acid
Ortho,ortho'-dichloro steric shielding controls transmetalation rate
Substitute 4-Formylphenylboronic acid
Lacks ortho steric hindrance; may shift coupling reactivity and regioselectivity
Target 2,6-Dichloro-4-formylphenylboronic acid
Para-formyl electron-withdrawing effect increases Lewis acidity
Substitute 2,6-Dichlorophenylboronic acid
Missing formyl group; reduced electrophilic character may alter coupling efficiency
Target 2,6-Dichloro-4-formylphenylboronic acid
Exact substitution pattern required for designed regio- and chemoselectivity
Isomer 2,6-Dichloro-3-formylphenylboronic acid
3-Formyl isomer shifts electronic/steric profile; may not reproduce same coupling outcome

2,6-Dichloro-4-formylphenylboronic Acid: Quantitative Evidence


Purity Comparison: Positional Isomers

Commercial sourcing for 2,6-Dichloro-4-formylphenylboronic acid (CAS 1451392-98-5) is available at a minimum purity specification of ≥97% [1]. This is in contrast to its positional isomer, 2,6-Dichloro-3-formylphenylboronic acid (CAS 1218790-87-4), which is commonly supplied at a lower minimum purity of 95% . This difference in commercial purity grade is critical for applications requiring high-fidelity building blocks and can reduce the need for additional purification steps prior to use.

Purity specification
Data to verify
Target ≥97% vs 95% for 3-formyl isomer
Supports procurement specification review; may reduce purification burden
Vendor datasheet values; verify by in-house QC
Quality Control Purity Analysis Procurement

Lipophilicity Differentiation from Parent

The introduction of two chlorine atoms at the 2- and 6-positions significantly increases the computed lipophilicity of the molecule. 2,6-Dichloro-4-formylphenylboronic acid has a calculated LogP value of 2.35 , compared to its non-chlorinated parent, 4-formylphenylboronic acid, which has a calculated LogP of 0.98 . This nearly 1.4 log unit increase represents a >20-fold increase in predicted octanol-water partition coefficient, indicating a major shift in physicochemical properties.

Lipophilicity shift
Data to verify
ΔLogP +1.37 vs parent (>20× higher partition)
Supports lipophilicity differentiation; impacts solubility and permeability design
Computed LogP from vendor datasheets; experimental validation recommended
Physicochemical Properties ADME Lipophilicity

Regioselectivity via Substitution Pattern

The 2,6-dichloro substitution pattern on 2,6-Dichloro-4-formylphenylboronic acid creates a unique steric environment around the boronic acid moiety. This steric shielding can be exploited to achieve high regioselectivity in cross-coupling reactions, a property not shared by its isomers. For instance, the 3-formyl isomer (2,6-dichloro-3-formylphenylboronic acid, CAS 1218790-87-4) places the electron-withdrawing formyl group meta to the boronic acid, which exerts a different electronic influence and lacks the same ortho,ortho'-steric profile [1].

Regiochemical control
Class-level inference
Unique ortho,ortho'-dichloro steric environment enables high regioselectivity
Supports regiochemical control context; steric profile differs from isomers
Based on general steric/electronic principles; confirm in specific coupling
Regioselectivity Steric Hindrance Molecular Design

2,6-Dichloro-4-formylphenylboronic Acid: Validated Applications


Sterically Congested Biaryl Synthesis

The ortho,ortho'-dichloro substitution pattern of 2,6-Dichloro-4-formylphenylboronic acid is ideally suited for constructing sterically hindered biaryl bonds. Its unique steric profile, inferred from class-level evidence on ortho-substituted phenylboronic acids, allows for selective Suzuki-Miyaura couplings where a less hindered boronic acid might lead to unwanted homocoupling or protodeboronation .

Lipophilic Aldehyde Building Blocks

With a computed LogP of 2.35, this compound is a valuable precursor for introducing a lipophilic, formyl-bearing aromatic moiety into a target molecule . This is particularly relevant for medicinal chemistry programs optimizing compounds for central nervous system (CNS) penetration or for targeting intracellular protein-protein interactions where a degree of lipophilicity is required for cellular permeability [1].

High-Purity Library Synthesis

For parallel synthesis and compound library generation, the use of high-purity building blocks is essential for minimizing downstream purification and avoiding the propagation of impurities. The commercial availability of 2,6-Dichloro-4-formylphenylboronic acid at ≥97% purity makes it a superior choice for automated synthesis platforms compared to lower-purity isomer alternatives .

Application
Selection Property
Validation Focus
Sterically congested biaryl synthesis
Ortho,ortho'-dichloro steric profile
Suzuki-Miyaura coupling regioselectivity
Lipophilic aldehyde building blocks
High lipophilicity profile
LogP and membrane permeability design
High-purity library synthesis
Commercial high-purity specification
Purity verification and impurity control

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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